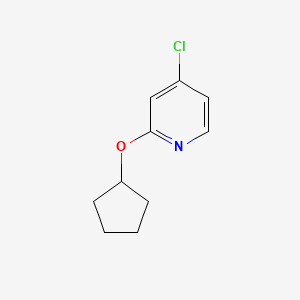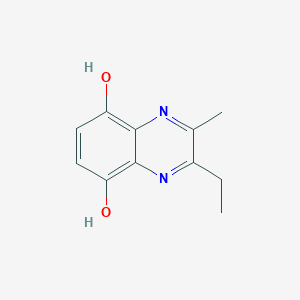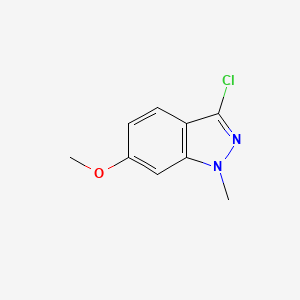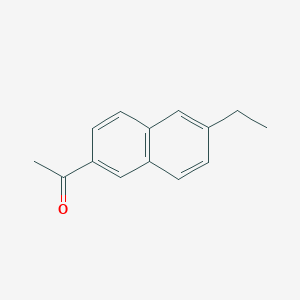
4-(1-Methyl-1H-indol-2-yl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Methyl-1H-indol-2-yl)azetidin-2-one is a heterocyclic compound that features an azetidinone ring fused with an indole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-indol-2-yl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylindole with a suitable azetidinone precursor in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Methyl-1H-indol-2-yl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the azetidinone ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the indole or azetidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
4-(1-Methyl-1H-indol-2-yl)azetidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 4-(1-Methyl-1H-indol-2-yl)azetidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro-azetidin-2-one derivatives: These compounds share the azetidinone ring but differ in their substituents and biological activities.
Indole derivatives: Compounds like 1-methylindole have similar structures but lack the azetidinone ring.
Uniqueness
4-(1-Methyl-1H-indol-2-yl)azetidin-2-one is unique due to its combination of the indole and azetidinone rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C12H12N2O |
|---|---|
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
4-(1-methylindol-2-yl)azetidin-2-one |
InChI |
InChI=1S/C12H12N2O/c1-14-10-5-3-2-4-8(10)6-11(14)9-7-12(15)13-9/h2-6,9H,7H2,1H3,(H,13,15) |
InChI-Schlüssel |
LCODBMSJPVYYFS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C=C1C3CC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B11900116.png)
![Indeno[1,2,3-de]isoquinoline](/img/structure/B11900130.png)


![Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate](/img/structure/B11900153.png)


